molecular formula C11H18NO3P B8614627 Diethyl 3-aminobenzylphosphonate

Diethyl 3-aminobenzylphosphonate

Cat. No. B8614627
M. Wt: 243.24 g/mol
InChI Key: FAJAGJFBIUNJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-aminobenzylphosphonate is a useful research compound. Its molecular formula is C11H18NO3P and its molecular weight is 243.24 g/mol. The purity is usually 95%.
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properties

Product Name

Diethyl 3-aminobenzylphosphonate

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

3-(diethoxyphosphorylmethyl)aniline

InChI

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3

InChI Key

FAJAGJFBIUNJBK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)N)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the diethyl (3-nitrobenzyl)phosphonate prepared as described above, in MeOH (5 mL) was hydrogenated in the presence of 10% Pd/C (100 mg) overnight. The reaction mixture was filtered and the filtrate concentrated in vacuo to afford the desired product diethyl (3-aminobenzyl)phosphonate (0.690 g; yield: 95%), which was used directly in further chemistries without purification. 1H-NMR (CDCl3, 400 MHz): δ=1.24 (t, J=7.2 Hz, 6H), 3.04 (d, J=21.6 Hz, 2 H), 3.66 (s, br, 2 H), 4.01 (q, J=7.2 Hz, 4 H), 6.57 (d, J=8.8 Hz, 1 H), 6.67-6.68 (m, 2 H), 7.08 (t, J=7.6 Hz, 1 H). MS (ES+): m/z 244.00 (MH+). HPLC: tR=2.24 min (ZQ3, polar—5 min).
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Synthesis routes and methods II

Procedure details

Following the procedure described in part E of Example 1 (R), (S)-α-[[2-[((1,1-dimethylethyl)dimethylsilyl)oxy]-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-4-methoxybenzeneacetic acid was condensed with diethyl 3-aminobenzylphosphonate to generate the title compound. The diethyl 3-aminobenzylphosphonate was prepared by sequential treatment of commercial 3-nitrobenzyl bromide with triethyl phosphite at 125° C. for 6 hours followed by reduction with Na2S2 O4 in THF/H2O at 100° C.
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Synthesis routes and methods III

Procedure details

A solution of the diethyl(3-nitrobenzyl)phosphonate prepared as described above, in MeOH (5 mL) was hydrogenated in the presence of 10% Pd/C (100 mg) overnight. The reaction mixture was filtered and the filtrate concentrated in vacuo to afford the desired product diethyl(3-aminobenzyl)phosphonate (0.690 g; yield: 95%), which was used directly in further chemistries without purification. 1H-NMR (CDCl3, 400 MHz): δ=1.24 (t, J=7.2 Hz, 6H), 3.04 (d, J=21.6 Hz, 2H), 3.66 (s, br, 2H), 4.01 (q, J=7.2 Hz, 4H), 6.57 (d, J=8.8 Hz, 1H), 6.67-6.68 (m, 2H), 7.08 (t, J=7.6 Hz, 1H). MS (ES+): m/z 244.00 (MH+). HPLC: tR=2.24 min (ZQ3, polar—5 min).
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0 (± 1) mol
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reactant
Reaction Step One
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5 mL
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solvent
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100 mg
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catalyst
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